molecular formula C18H17Cl2N3O2 B2724693 Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 478064-82-3

Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2724693
CAS No.: 478064-82-3
M. Wt: 378.25
InChI Key: LXFCTBFTZZQOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their chemically and biologically interesting properties .


Synthesis Analysis

The synthesis of similar compounds has been achieved via site-selective cross-coupling reactions . The process involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This is followed by the introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, including compounds structurally related to Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. These compounds were evaluated for their cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, as well as for their inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) analysis provided insights into the potential anticancer and anti-inflammatory applications of these derivatives (Rahmouni et al., 2016).

Antimicrobial Activity

Another aspect of research on such compounds includes their antimicrobial properties. Kumar et al. (2017) synthesized ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyranopyrimidine-6-carboxylates and evaluated them for antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that these new compounds exhibited good to excellent antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Kumar et al., 2017).

Synthesis of Novel Heterocyclic Systems

The versatility of ethyl pyrazolopyrimidine derivatives also extends to the synthesis of novel heterocyclic systems. A study by Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimidotriazinobenzimidazole-3-carboxylates, exploring the tautomerism and potential biological applications of these compounds. Such research underscores the importance of ethyl pyrazolopyrimidine derivatives in the development of new heterocyclic compounds with potential pharmacological properties (Dolzhenko et al., 2006).

Future Directions

The promising results from the synthesis of this compound allow for its further use and diversification . It could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Properties

IUPAC Name

ethyl 6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-4-25-18(24)14-9-21-23-11(3)12(10(2)22-17(14)23)8-13-15(19)6-5-7-16(13)20/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFCTBFTZZQOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.